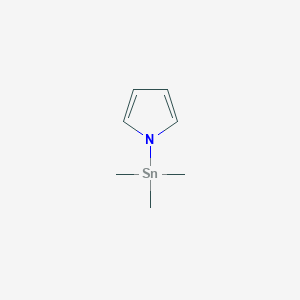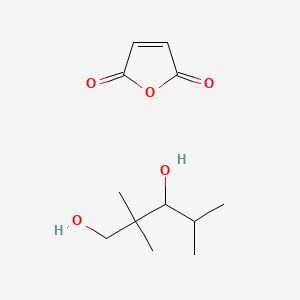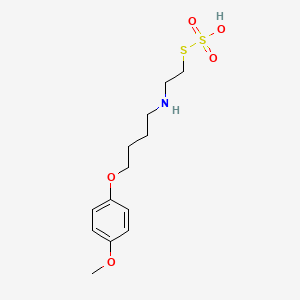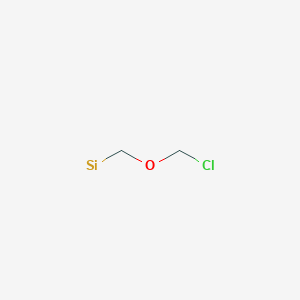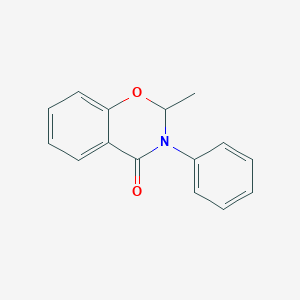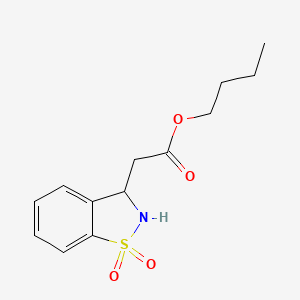
Dimethyl methylselenophosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl methylselenophosphine is an organophosphorus compound that contains selenium. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of selenium in its structure imparts unique chemical properties that distinguish it from other organophosphorus compounds.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
化学反应分析
Types of Reactions
Dimethyl methylselenophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it back to its phosphine form or other reduced selenium species.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted phosphines.
科学研究应用
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
作用机制
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
相似化合物的比较
Similar Compounds
Similar compounds to dimethyl methylselenophosphine include:
Dimethyl methylphosphonate: A phosphorus-containing compound used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethylphenylphosphine: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are desired .
属性
CAS 编号 |
24490-39-9 |
|---|---|
分子式 |
C3H9PSe |
分子量 |
155.05 g/mol |
IUPAC 名称 |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
InChI 键 |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
规范 SMILES |
CP(C)[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


